Carnitine HCl

Description

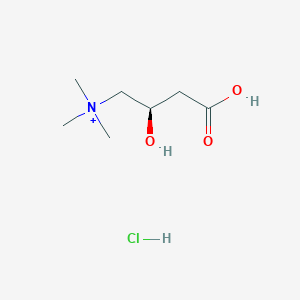

Properties

Molecular Formula |

C7H17ClNO3+ |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |

InChI Key |

JXXCENBLGFBQJM-FYZOBXCZSA-O |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathways Involving Carnitine HCl and Its Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, and its esters are pivotal to cellular metabolism.[1][2] This guide delineates the core biochemical pathways involving carnitine, with a primary focus on its indispensable role in mitochondrial fatty acid oxidation via the carnitine shuttle. Further, it explores the broader functions of carnitine and its esters, such as Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), in buffering the acyl-CoA pool, modulating intermediary metabolism of amino acids, and their implications in cellular bioenergetics.[2][3] Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the assessment of key metabolic and enzymatic activities. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical overview for advanced research and therapeutic development.

Introduction: The Central Role of Carnitine

L-carnitine (β-hydroxy-γ-trimethylaminobutyrate) is a conditionally essential nutrient vital for energy metabolism.[1] While it can be synthesized endogenously in the liver and kidneys, dietary intake, primarily from animal products, contributes significantly to the body's carnitine pool.[4][5] Its chemical structure, featuring a hydroxyl group and a quaternary ammonium group, allows it to form reversible ester bonds with acyl groups, a property fundamental to its biological functions.[6] The most well-documented of these functions is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a prerequisite for their oxidation and subsequent ATP production.[6][7][8] Carnitine and its esters also play crucial roles in maintaining the mitochondrial acyl-CoA/CoA ratio, removing toxic acyl-CoA metabolites, and influencing carbohydrate and amino acid metabolism.[2][4][9]

The Carnitine Shuttle: Gateway to Fatty Acid Oxidation

The mitochondrial inner membrane is impermeable to long-chain fatty acids (LCFAs).[9][10] The carnitine shuttle is the essential transport mechanism that overcomes this barrier, involving three key enzymes and the carnitine molecule itself.[11][12][13]

Step 1: Activation and Esterification In the cytosol, LCFAs are first activated to their coenzyme A (CoA) esters (fatty acyl-CoAs) by acyl-CoA synthetase, an enzyme on the outer mitochondrial membrane.[10][14]

Step 2: CPT1 - The Rate-Limiting Enzyme Carnitine Palmitoyltransferase I (CPT1), an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to the hydroxyl group of L-carnitine.[4][7][15] This reaction forms a fatty acylcarnitine ester and releases free CoA into the cytosol.[4][7] CPT1 is the primary regulatory point of fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate of fatty acid synthesis.[13][16]

Step 3: Translocation Across the Inner Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[7][11][12] This transporter functions as an antiporter, exchanging one molecule of acylcarnitine for one molecule of free carnitine from the matrix.[11][14]

Step 4: Reformation of Acyl-CoA in the Matrix Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner face of the inner mitochondrial membrane, reverses the CPT1 reaction.[4][7][14] It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating fatty acyl-CoA and freeing L-carnitine.[4][7][17] The fatty acyl-CoA is now available for β-oxidation, while the liberated carnitine is shuttled back to the cytosol by CACT to continue the cycle.[4][10]

Expanded Roles of Carnitine and Its Esters

Beyond the canonical shuttle, carnitine and its esters, notably Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), participate in several other critical metabolic pathways.

Buffering the Acetyl-CoA Pool

During high rates of glucose oxidation (e.g., intense exercise), the production of acetyl-CoA from pyruvate (B1213749) can exceed the capacity of the TCA cycle.[18] This leads to a decrease in the available pool of free Coenzyme A (CoA), which can inhibit key enzymes like pyruvate dehydrogenase (PDH).[18] Carnitine acetyltransferase (CrAT) mitigates this by catalyzing the reversible reaction:

Acetyl-CoA + L-Carnitine ↔ Acetyl-L-Carnitine + CoA

This reaction buffers the acetyl-CoA pool, replenishing free CoA and maintaining metabolic flexibility.[9][18][19] The resulting ALCAR can be transported out of the mitochondria, effectively exporting excess acetyl groups.[7][19]

Role in Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) produces acyl-CoA intermediates, such as isovaleryl-CoA (from leucine) and propionyl-CoA (from isoleucine and valine).[3][20][21] Accumulation of these intermediates can be toxic. Carnitine acyltransferases can convert these acyl-CoAs into their corresponding acylcarnitine esters (e.g., isovalerylcarnitine, propionylcarnitine), which can then be exported from the mitochondria and excreted in the urine.[20][21][22] This carnitine-dependent detoxification pathway is crucial, particularly in inherited metabolic disorders known as organic acidemias.[3][4]

Propionyl-L-Carnitine and Anaplerosis

Propionyl-L-Carnitine is formed from propionyl-CoA, an intermediate in the catabolism of odd-chain fatty acids and several amino acids.[3][23] Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle.[3][23] By providing a substrate for the TCA cycle, PLCAR can have an anaplerotic effect, replenishing cycle intermediates and supporting cardiac energy metabolism.[23]

Quantitative Data Summary

The efficiency and regulation of carnitine-dependent pathways are governed by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for the core components of the carnitine shuttle.

Table 1: Kinetic Properties of Carnitine Palmitoyltransferase I (CPT1)

| Parameter | Value | Organism/Tissue | Conditions | Reference |

|---|---|---|---|---|

| Km (Carnitine) | 300-500 µM | Rat Liver | - | |

| Km (Palmitoyl-CoA) | 20-40 µM | Rat Liver | - | |

| IC50 (Malonyl-CoA) | ~2 µM | Rat Liver | Fed state | [24] |

| IC50 (Malonyl-CoA) | ~0.03 µM | Rat Heart | - |[13] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. IC50 is the concentration of an inhibitor required to inhibit a biological process by 50%.

Table 2: Tissue Concentrations of Carnitine

| Tissue | Total Carnitine Concentration | Free/Acyl Ratio | Organism | Reference |

|---|---|---|---|---|

| Plasma | 40-50 µM | ~4:1 | Human | [12] |

| Skeletal Muscle | 2-3 mM | ~9:1 | Human | [12] |

| Heart | 2-5 mM | Variable | Rat | [19] |

| Liver | 1-2 mM | Variable | Rat |[20] |

Experimental Protocols

Assay for Carnitine Palmitoyltransferase (CPT) Activity

This protocol describes a common forward radioisotopic assay to measure CPT activity in isolated mitochondria, adaptable for both CPT1 and total CPT (CPT1 + CPT2) activity.

Principle: The assay measures the rate of formation of radiolabeled palmitoylcarnitine (B157527) from L-[3H-methyl]carnitine and palmitoyl-CoA.

Materials:

-

Isolated mitochondria (from tissue homogenate)

-

Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Substrates: Palmitoyl-CoA, L-[3H-methyl]carnitine

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Inhibitor (for CPT2 differentiation): Malonyl-CoA

-

Stopping Solution: 1 M HCl

-

Extraction Solvent: 1-Butanol

-

Scintillation Cocktail and Counter

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from tissue homogenates using differential centrifugation.[16] Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, BSA, and the mitochondrial sample (50-100 µg protein).

-

CPT1 vs. Total CPT:

-

For CPT1 activity: Ensure the outer mitochondrial membrane is intact. Malonyl-CoA can be added to a parallel sample to confirm CPT1-specific inhibition.

-

For Total CPT activity: Disrupt the mitochondrial membranes using a detergent (e.g., Triton X-100) to allow substrates access to CPT2.

-

-

Initiate Reaction: Add L-[3H-methyl]carnitine and palmitoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop Reaction: Terminate the reaction by adding ice-cold 1 M HCl.

-

Extraction: Add butanol to the tube, vortex vigorously to extract the radiolabeled palmitoylcarnitine (which is soluble in the butanol phase), and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the radiolabeled carnitine and the protein concentration.

Quantification of Carnitine and Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

Principle: This method allows for the sensitive and specific quantification of free carnitine and a profile of acylcarnitine species from biological samples (plasma, tissue). It relies on the derivatization of carnitines to form butyl esters, followed by analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Materials:

-

Biological Sample (e.g., plasma, tissue homogenate)

-

Internal Standards: A set of stable isotope-labeled carnitine and acylcarnitines (e.g., [D3]-Carnitine, [D3]-Acetylcarnitine).

-

Protein Precipitation Reagent: Acetonitrile or Methanol containing internal standards.

-

Derivatization Reagent: 3N HCl in n-butanol.

-

Mobile Phase for LC-MS/MS.

-

Tandem Mass Spectrometer.

Procedure:

-

Sample Preparation:

-

To a small volume of sample (e.g., 10 µL plasma), add the protein precipitation reagent containing the internal standards.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or well plate.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add the butanolic HCl reagent to the dried residue.

-

Incubate at 65°C for 15-20 minutes to convert all carnitine species to their butyl esters.

-

Evaporate the reagent to dryness again.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried, derivatized sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

-

Mass Spectrometry:

-

The instrument is operated in positive ion ESI mode.

-

A precursor ion scan is performed, looking for all parent ions that produce a characteristic fragment ion of m/z 85, which corresponds to the core carnitine moiety.

-

Each acylcarnitine butyl ester will have a unique parent mass, but all will fragment to produce the m/z 85 product ion.

-

-

Quantification:

-

The concentration of each analyte is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

-

Conclusion

L-carnitine and its esters are central to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. They are key regulators of the mitochondrial acyl-CoA/CoA balance, a critical factor for metabolic flexibility and the efficient oxidation of fats, carbohydrates, and amino acids.[9] Understanding the intricate details of these biochemical pathways, the kinetics of the enzymes involved, and the methods to accurately quantify these metabolites is paramount for researchers in metabolic diseases, cardiology, and neurology. The continued investigation into carnitine metabolism holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction and related pathologies.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disorders of carnitine biosynthesis and transport [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 7. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. caringsunshine.com [caringsunshine.com]

- 9. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 14. Beta oxidation - Wikipedia [en.wikipedia.org]

- 15. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carnitine - Wikipedia [en.wikipedia.org]

- 18. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Effect of carnitine on branched-chain amino acid oxidation by liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. scispace.com [scispace.com]

- 23. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intertissue regulation of carnitine palmitoyltransferase I (CPTI): mitochondrial membrane properties and gene expression in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of L-Carnitine in Mammals

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a quaternary ammonium (B1175870) compound essential for cellular energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][3] In mammals, carnitine homeostasis is maintained through dietary intake, efficient renal reabsorption, and endogenous biosynthesis.[1] The biosynthetic pathway is particularly active in the liver, kidney, and brain.[4]

This guide provides a detailed examination of the mammalian L-carnitine biosynthetic pathway, starting from its precursor, Nε-trimethyllysine (TML). It covers the enzymatic cascade, quantitative data, key experimental protocols, and regulatory mechanisms that govern this critical metabolic process. While the common supplemental form is L-Carnitine HCl, the endogenous pathway synthesizes the biologically active L-carnitine molecule.

The Core Biosynthetic Pathway

The conversion of TML to L-carnitine is a four-step enzymatic process that occurs across different cellular compartments. The initial substrate, TML, is derived from the lysosomal or proteasomal degradation of proteins that have undergone post-translational methylation of their lysine (B10760008) residues, such as myosin and histones.[5][6]

Step 1: Hydroxylation of Nε-Trimethyllysine (TML)

The pathway begins in the mitochondrial matrix with the stereospecific hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML).[7][8]

-

Enzyme: Trimethyllysine Dioxygenase (TMLD), also known as Trimethyllysine Hydroxylase (TMLH).[9][10][11] The human gene is TMLHE.[4][9]

-

Reaction: N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N6,N6,N6-trimethyl-L-lysine + succinate (B1194679) + CO₂.[9]

-

Cofactors: This non-heme iron enzyme requires Fe(II), 2-oxoglutarate (α-ketoglutarate), and L-ascorbate for its activity.[11][12]

-

Location: Mitochondrial matrix.[7]

Step 2: Cleavage of 3-Hydroxy-Nε-trimethyllysine (HTML)

HTML is transported from the mitochondria to the cytosol, where it undergoes an aldol (B89426) cleavage.

-

Enzyme: 3-Hydroxy-Nε-trimethyllysine Aldolase (HTMLA).[13]

-

Reaction: HTML is cleaved to produce 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[13]

-

Cofactor: This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP).[13]

-

Note: The mammalian gene encoding HTMLA has not yet been definitively identified, making it an area of active research.[13]

Step 3: Dehydrogenation of 4-N-trimethylaminobutyraldehyde (TMABA)

In the cytosol, TMABA is oxidized to form γ-butyrobetaine (GBB).

-

Enzyme: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH).[2]

-

Reaction: TMABA is oxidized to γ-butyrobetaine.

-

Cofactor: This reaction is NAD⁺-dependent.[14]

-

Location: Cytosol.[2]

Step 4: Hydroxylation of γ-Butyrobetaine (GBB)

The final step is the stereospecific hydroxylation of GBB to form L-carnitine.

-

Enzyme: γ-Butyrobetaine Dioxygenase (BBD), also known as γ-Butyrobetaine Hydroxylase (BBOX1).[15][16]

-

Reaction: γ-butyrobetaine is hydroxylated to produce L-carnitine.[16]

-

Cofactors: Like TMLD, BBD is a 2-oxoglutarate and Fe(II)-dependent oxygenase.[13][15]

-

Location: Primarily cytosolic, with some reports suggesting mitochondrial presence.[2][15] This enzyme is highly expressed in the liver and kidney.[16][17]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of trimethyllysine to L-carnitine.

Caption: The four-step enzymatic pathway of L-carnitine biosynthesis in mammals.

Quantitative Data

The efficiency of carnitine biosynthesis is influenced by enzyme kinetics and the distribution of enzymes and metabolites across different tissues.

Table 1: Properties of Key Carnitine Biosynthesis Enzymes

| Enzyme | Gene | Cofactors | Location | Kinetic Parameters (Example) |

| TMLD | TMLHE | Fe(II), 2-Oxoglutarate, Ascorbate | Mitochondrial Matrix | KD for TML: ~5.78 µM (in vitro)[7] |

| HTMLA | Unidentified | Pyridoxal Phosphate (PLP) | Cytosol | Data not well-characterized |

| TMABA-DH | ALDH9A1 (probable) | NAD⁺ | Cytosol | Data not well-characterized |

| BBD | BBOX1 | Fe(II), 2-Oxoglutarate | Cytosol | Activity in mouse liver: ~22.7 pmol/mg/min[18] |

Table 2: Tissue Distribution of Carnitine and BBD Activity

| Tissue | Total Carnitine Concentration (Example, Pig) | BBD Activity (Example, Pig) |

| Liver | High at birth, then decreases[17] | Considerable activity[17] |

| Kidney | High at birth, then decreases[17] | Considerable activity[17] |

| Skeletal Muscle | Highest concentration[17] | Negligible activity |

| Heart | High concentration[17] | Negligible activity |

| Brain | Low concentration[19] | Very low activity[16] |

Experimental Protocols

Studying the carnitine biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying metabolites.

Protocol: Measurement of BBD Activity in Tissue Homogenates

This protocol is adapted from methods used for measuring carnitine biosynthesis enzyme activities via tandem mass spectrometry.[18][20]

-

Tissue Homogenization:

-

Flash-freeze tissue samples (e.g., liver, kidney) in liquid nitrogen and store at -80°C.

-

Homogenize a known weight of frozen tissue in a suitable buffer (e.g., potassium phosphate buffer) on ice.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Tissue homogenate (enzyme source).

-

γ-Butyrobetaine (substrate).

-

Cofactors: FeSO₄, L-ascorbic acid, α-ketoglutarate.

-

A buffer to maintain optimal pH.

-

-

Include a stable isotope-labeled internal standard for accurate quantification.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a quenching solution, typically an organic solvent like acetonitrile (B52724), which also serves to precipitate proteins.[15]

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[21]

-

Use a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, to separate carnitine from other components.[22]

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for L-carnitine and its labeled internal standard using Multiple Reaction Monitoring (MRM).[23]

-

Quantify the amount of L-carnitine produced by comparing its peak area to that of the internal standard and referencing a standard curve.

-

Calculate enzyme activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.

-

Caption: Experimental workflow for measuring γ-Butyrobetaine Dioxygenase (BBD) activity.

Protocol: Quantification of Carnitine in Plasma by HPLC-MS/MS

This protocol outlines a common method for determining carnitine concentrations in biological fluids.[15][23]

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated carnitine).

-

Precipitate proteins by adding a solvent like acetonitrile or methanol.[15]

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization (Optional but common):

-

While some modern HILIC methods do not require derivatization[22], a common approach involves esterification to improve chromatographic properties.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute in acidified butanol and heat to form butyl esters of carnitine and acylcarnitines.[23]

-

Evaporate the butanol and reconstitute in the mobile phase for injection.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC-MS/MS system.

-

Perform chromatographic separation (e.g., using a C8 or HILIC column).

-

Use electrospray ionization (ESI) in positive ion mode.

-

Detect and quantify the target analyte using MRM, monitoring the transition from the protonated molecule ([M+H]⁺) to a specific product ion (e.g., m/z 85 for carnitine esters).[23]

-

Calculate the concentration based on a standard curve prepared in a similar matrix.

-

Regulation of Carnitine Biosynthesis

The carnitine biosynthetic pathway is tightly regulated to meet metabolic demands.[5]

-

Hormonal Regulation: Insulin can enhance the expression of genes encoding biosynthetic enzymes, such as TMLHE and BBOX1, particularly during periods of energy surplus.[5] Conversely, hormones like glucagon, which signal energy deficit, can also influence the expression of related transport proteins.[24]

-

Transcriptional Control: Transcription factors, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), play a role in regulating the expression of genes involved in carnitine synthesis and transport, especially in response to increased fatty acid levels or fasting.[25][26]

-

Feedback Inhibition: High concentrations of L-carnitine can exert feedback inhibition on γ-butyrobetaine dioxygenase (BBD), preventing the excessive synthesis of carnitine.[5][15]

-

Substrate and Cofactor Availability: The rate of biosynthesis is dependent on the availability of TML from protein turnover and essential cofactors like iron and ascorbate (Vitamin C).[6]

References

- 1. Carnitine biosynthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Carnitine biosynthesis in mammals. | Semantic Scholar [semanticscholar.org]

- 4. wikicrow.ai [wikicrow.ai]

- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TMLHE - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Trimethyllysine dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Carnitine biosynthesis. beta-Hydroxylation of trimethyllysine by an alpha-ketoglutarate-dependent mitochondrial dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]

- 16. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 17. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of carnitine biosynthesis enzyme activities by tandem mass spectrometry: differences between the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bevital.no [bevital.no]

- 23. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulation of liver carnitine palmitoyltransferase I gene expression by hormones and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

Carnitine HCl's Function in Modulating Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnitine, a conditionally essential nutrient, and its acetylated form, Acetyl-L-Carnitine (ALCAR), play a pivotal role in cellular energy metabolism. Beyond its classical function in transporting long-chain fatty acids into the mitochondria for β-oxidation, emerging evidence has illuminated a profound role for carnitine in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms by which carnitine hydrochloride (HCl) modulates gene expression, with a focus on its impact on histone acetylation, transcription factor activity, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of carnitine's potential as a therapeutic modulator of gene expression.

Core Mechanisms of Carnitine-Mediated Gene Regulation

Carnitine HCl influences gene expression through several interconnected mechanisms, primarily centered around the provision of acetyl groups for histone acetylation and the direct inhibition of histone deacetylases (HDACs).

Fueling Histone Acetylation

Acetyl-L-carnitine serves as a crucial carrier of acetyl groups from the mitochondria to the nucleus.[1] This process directly links cellular metabolic status to the epigenetic machinery governing gene expression.[1] Within the mitochondria, acetyl-CoA is generated from glycolysis and fatty acid β-oxidation.[1] The inner mitochondrial membrane is impermeable to acetyl-CoA.[1] Carnitine acetyltransferase (CrAT) facilitates the transfer of the acetyl group from acetyl-CoA to carnitine, forming acetyl-L-carnitine, which can then be transported to the nucleus.[2][3] In the nucleus, the acetyl group is transferred back to Coenzyme A to regenerate nuclear acetyl-CoA, the substrate for histone acetyltransferases (HATs).[1] HATs catalyze the acetylation of lysine (B10760008) residues on histone tails, a post-translational modification that neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) and increased transcriptional activity.[2]

Inhibition of Histone Deacetylases (HDACs)

L-carnitine has been identified as an endogenous inhibitor of Class I and II histone deacetylases (HDACs).[4][5] By directly binding to the active sites of HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This inhibition leads to an accumulation of acetylated histones, promoting a transcriptionally active chromatin state.[4] This dual-action mechanism of both supplying the substrate for histone acetylation and inhibiting the enzymes that reverse it positions carnitine as a potent modulator of the epigenetic landscape.

Key Signaling Pathways Modulated by Carnitine

Carnitine's influence on gene expression extends to its modulation of key signaling pathways that regulate a wide array of cellular processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

L-carnitine has been shown to modulate the expression and activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism.[6][7][8][9] Studies have demonstrated that L-carnitine supplementation can upregulate the mRNA expression of PPAR-α and PPAR-γ.[6][8][9] The activation of PPAR signaling pathways by L-carnitine can lead to the altered expression of target genes involved in fatty acid oxidation and glucose uptake.[9] For instance, L-carnitine has been shown to increase the expression of glucose transporters (GLUTs) in skeletal muscle through a PPAR-γ dependent mechanism.[9]

PGC-1α/NRF-1/TFAM Pathway

Acetyl-L-carnitine treatment has been observed to reverse the age-associated decline of key proteins involved in mitochondrial biogenesis, including PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), NRF-1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A).[10] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. Its activation can lead to a cascade of transcriptional events that promote the expression of genes involved in mitochondrial function.

Quantitative Data on Carnitine-Modulated Gene Expression

The following tables summarize quantitative data from various studies investigating the effect of carnitine supplementation on gene expression.

| Tissue | Model | Carnitine Intervention | Key Findings | Reference |

| Skeletal Muscle | Piglets | L-carnitine supplemented diet | 211 genes differentially expressed. Down-regulation of pro-apoptotic (c-fos, c-jun, ATF3) and atrophy-related (atrogin-1, MuRF1) genes. Up-regulation of IGF and insulin (B600854) signaling pathways. | [11] |

| Liver | Diet-Induced Obese Mice | L-carnitine supplementation | 491 differentially expressed genes (293 up-regulated, 198 down-regulated). | [12] |

| Mesentery | Diet-Induced Obese Mice | L-carnitine supplementation | 745 differentially expressed genes (436 up-regulated, 309 down-regulated). | [12] |

| Intestine | Diet-Induced Obese Mice | L-carnitine supplementation | 378 differentially expressed genes (98 up-regulated, 280 down-regulated). | [12] |

| Liver | Rats | L-carnitine supplementation (200 mg/kg/day) with acute exercise | Significant increase in AMPK and PGC-1α expression. | [13] |

| Hepatocytes, Adipocytes, Skeletal Muscle Cells | Cell Culture | L-carnitine supplementation | Upregulation of PPAR-α mRNA. Modulation of nuclear receptor target genes like ALDH1A1 and OGT. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of studies investigating the effects of carnitine on gene expression. Below are generalized protocols for key experiments.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

Objective: To identify and quantify differentially expressed genes in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells, primary neurons, hepatocytes) in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).[14]

-

Treat cells with a specified concentration of this compound (e.g., 1-10 mM) for a defined duration (e.g., 24-48 hours).[14] Include a vehicle-treated control group.[14]

-

-

RNA Extraction:

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).[14] This typically involves poly(A) selection, fragmentation, reverse transcription, adapter ligation, and PCR amplification.[14]

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[14]

-

-

Data Analysis:

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

Objective: To identify genomic regions with altered histone acetylation following this compound treatment.

-

Cell Culture and Cross-linking:

-

Culture and treat cells with this compound as described for RNA-Seq.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

DNA Purification and Library Preparation:

-

Reverse the protein-DNA cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput platform.

-

Align the reads to a reference genome.

-

Perform peak calling to identify regions of histone modification enrichment.

-

Analyze differential binding between treated and control samples.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

Objective: To validate the differential expression of specific genes identified by RNA-Seq.

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA isolated for RNA-Seq using a reverse transcription kit.[19]

-

-

Primer Design:

-

Design and validate primers specific to the target genes of interest and a stable housekeeping gene for normalization.

-

-

qPCR Reaction:

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[19]

-

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. esmed.org [esmed.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. RNA Sequencing and Related Differential Gene Expression Analysis in a Mouse Model of Emphysema Induced by Tobacco Smoke Combined with Elastin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. elearning.unite.it [elearning.unite.it]

- 20. sg.idtdna.com [sg.idtdna.com]

The Role of Carnitine HCl in Regulating Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, and its acetylated form, Acetyl-L-carnitine, are endogenous compounds crucial for cellular energy metabolism. Primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, emerging evidence has illuminated their broader regulatory functions across a spectrum of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of how Carnitine HCl modulates key signaling cascades involved in apoptosis, metabolism, and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of carnitine and its derivatives.

Data Presentation: Quantitative Effects of Carnitine on Signaling Pathways

The following tables summarize quantitative data from various studies on the impact of L-carnitine and its derivatives on key signaling molecules.

| Signaling Pathway | Target Protein/Process | Cell/Tissue Type | Carnitine Form & Dose | Observed Effect | Reference |

| Apoptosis | Bax/Bcl-2 Ratio | U87MG cells | Curcumin (CCM) 25 µM | 121% increase in Bax/Bcl-2 ratio | [1] |

| Bax/Bcl-2 Ratio | U87MG cells | Curcumin (CCM) 50 µM | 249% increase in Bax/Bcl-2 ratio | [1] | |

| Caspase-3 Activity | Jurkat cells | L-carnitine | Dose-dependent inhibition of Fas-induced caspase-3 activity | ||

| Insulin (B600854) Signaling | Glucose Utilization | Healthy Volunteers | L-carnitine infusion | 17 ± 3% stimulation of whole-body glucose utilization | |

| Nonoxidative Glucose Disposal | Healthy Volunteers | L-carnitine infusion | 50% increase | ||

| Insulin Sensitivity (ΔRd) | Type 2 Diabetes Patients | 2970 mg/day L-carnitine for 12 weeks | Increase from 10.53 ± 1.85 to 13.83 ± 2.02 µmol/kg/min | [2] | |

| HOMA-IR | Patients with Impaired Glucose Metabolism | 2 g/day L-carnitine with hypocaloric diet | Significant decrease compared to baseline | [3] | |

| Fasting Blood Glucose (FBG) | Adults (meta-analysis) | L-carnitine supplementation | -3.22 mg/dl mean difference | [4] | |

| Hemoglobin A1c (HbA1c) | Adults (meta-analysis) | L-carnitine supplementation | -0.27% mean difference | [4] | |

| HOMA-IR | Adults (meta-analysis) | L-carnitine supplementation | -0.73 mean difference | [4] | |

| Inflammatory Signaling | NF-κB Nuclear Translocation | Human Vascular Endothelial Cells | TNF-α stimulation | Maximal nuclear localization by 30 min | [5] |

| NF-κB DNA Binding | Human Leukemia Hut-78 Cells | Proteasome inhibitor MG132 | Inhibition of NF-κB DNA binding | [6] |

Core Signaling Pathways Modulated by this compound

Apoptosis Signaling Pathway

This compound has demonstrated a dual role in the regulation of apoptosis, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context. In cancer cells, L-carnitine has been shown to induce apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A critical determinant in the intrinsic pathway is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3, which executes the apoptotic program.

Insulin and Metabolic Signaling Pathways (AMPK, PI3K/Akt, mTOR)

This compound plays a significant role in modulating insulin sensitivity and overall metabolic homeostasis through its influence on key signaling pathways, including the AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt, and mammalian target of rapamycin (B549165) (mTOR) pathways. By enhancing fatty acid oxidation, carnitine can alleviate the accumulation of lipid intermediates that contribute to insulin resistance.

AMPK Pathway: AMPK acts as a cellular energy sensor. L-carnitine has been shown to activate AMPK, which in turn promotes glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.

PI3K/Akt Pathway: This pathway is central to insulin's metabolic effects. Carnitine can positively influence this pathway, leading to enhanced glucose uptake and glycogen (B147801) synthesis.

mTOR Pathway: mTOR is a key regulator of cell growth and metabolism. The interplay between AMPK and mTOR is crucial, with AMPK activation often leading to the inhibition of mTORC1, a central controller of protein synthesis and cell growth.

Inflammatory Signaling Pathways (NF-κB and PPAR)

This compound exerts anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. L-carnitine has been shown to inhibit the degradation of IκBα, thereby suppressing NF-κB activation.

PPAR Pathway: PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. L-carnitine can act as a ligand for PPARα and PPARγ, leading to the transcription of genes involved in fatty acid oxidation and the suppression of inflammatory responses.

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated and Total Proteins

This protocol is a general guideline for the detection of phosphorylated and total proteins (e.g., p-AMPK/AMPK, p-Akt/Akt, p-mTOR/mTOR, Bax, Bcl-2) by Western blotting.

a. Cell Lysis and Protein Extraction

-

Culture cells to 70-80% confluency in 6-well plates.

-

Treat cells with this compound at desired concentrations and time points. Include a vehicle-treated control.

-

After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

-

Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-AMPKα Thr172, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

d. Detection and Analysis

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AMPKα) and/or a loading control like β-actin or GAPDH.

-

Quantify band intensities using densitometry software and calculate the ratio of phosphorylated protein to total protein.

Caspase-3 Colorimetric Assay

This protocol outlines the steps for measuring caspase-3 activity, a key marker of apoptosis.

-

Sample Preparation:

-

Induce apoptosis in cells by the desired method, with and without this compound treatment.

-

Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Measure protein concentration of the extract.

-

-

Assay Procedure:

-

Dilute the cytosolic extract to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

-

Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).

-

Incubate at 37°C for 1-2 hours.

-

Read the absorbance at 400-405 nm using a microplate reader.

-

Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[7]

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol is for detecting the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation:

-

Treat cells with an inflammatory stimulus (e.g., TNF-α) with and without this compound.

-

Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine 5 µg of nuclear extract with 1X binding buffer (10 mM Tris pH 7.5, 50 mM KCl, 3.5 mM DTT, 0.25% Tween 20) and poly(dI-dC).

-

Add a labeled DNA probe containing the NF-κB consensus sequence (e.g., IRDye 700 NFκB probe).

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

-

Electrophoresis and Detection:

PPAR Luciferase Reporter Assay

This assay is used to measure the activation of PPARs by L-carnitine.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of L-carnitine or a known PPAR agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

Conclusion

The evidence presented in this technical guide underscores the multifaceted role of this compound in cellular regulation, extending far beyond its classical function in fatty acid metabolism. Its ability to modulate key signaling pathways involved in apoptosis, insulin sensitivity, and inflammation highlights its potential as a therapeutic agent for a range of pathological conditions, including cancer, type 2 diabetes, and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular mechanisms of carnitine action and explore its utility in drug development. Further quantitative studies are warranted to fully elucidate the dose-dependent effects and cell-type-specific responses to carnitine supplementation, paving the way for its targeted clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caloric restriction and L-carnitine administration improves insulin sensitivity in patients with impaired glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The effects of L-carnitine supplementation on glycemic markers in adults: A systematic review and dose-response meta-analysis [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 10. korambiotech.com [korambiotech.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Cellular Uptake and Transport of L-Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine is a vital quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in cellular energy production. Its movement across cellular membranes is a highly regulated process mediated by specific transport proteins. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of L-Carnitine, with a primary focus on the key transporters involved, their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.

Primary Mechanisms of L-Carnitine Cellular Uptake

The cellular uptake of L-Carnitine is predominantly an active transport process facilitated by specific solute carrier (SLC) proteins. While several transporters can interact with carnitine, the primary and most physiologically significant transporter is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2]

The High-Affinity Transporter: OCTN2 (SLC22A5)

OCTN2 is a high-affinity, sodium-dependent transporter that plays a central role in maintaining carnitine homeostasis in the body.[3][4] It is responsible for the absorption of dietary carnitine in the small intestine and the reabsorption of filtered carnitine in the kidneys, thus preventing its urinary loss.[3][5] Dysfunction of OCTN2, due to mutations in the SLC22A5 gene, leads to Systemic Primary Carnitine Deficiency (SPCD), a severe metabolic disorder characterized by impaired fatty acid oxidation.[3][6]

The transport of L-carnitine by OCTN2 is an electrogenic process coupled to a 1:1 stoichiometry of sodium ions.[7][8] This means that for every molecule of L-carnitine transported into the cell, one sodium ion is co-transported, driven by the sodium gradient across the plasma membrane.[9][10] OCTN2 is widely expressed in various tissues, including the kidneys, skeletal muscle, heart, placenta, and brain.[4][11]

The Low-Affinity Transporter: ATB(0,+) (SLC6A14)

Another transporter involved in carnitine uptake is the amino acid transporter ATB(0,+) , encoded by the SLC6A14 gene.[12][13] Unlike OCTN2, ATB(0,+) is a low-affinity, high-capacity transporter for L-carnitine.[12][14] Its activity is dependent on both sodium (Na+) and chloride (Cl−) ions and is energized by the transmembrane gradients of these ions as well as the membrane potential.[12][14] While OCTN2 is considered the primary transporter under normal physiological conditions due to its high affinity, ATB(0,+) may play a more significant role in carnitine absorption in specific situations, such as in individuals with defective OCTN2 or under conditions of high carnitine concentration.[14][15]

Other Potential Transporters

While OCTN2 and ATB(0,+) are the most well-characterized, other transporters like OCTN1 (SLC22A4) and CT2 (SLC22A16) have been suggested to transport carnitine, though their physiological relevance and affinity are generally considered to be lower than OCTN2.[6]

Quantitative Data on L-Carnitine Transport

The kinetic parameters of L-carnitine transporters are crucial for understanding their efficiency and substrate specificity. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).

| Transporter | Substrate | Km (µM) | System/Cell Line | Notes |

| OCTN2 (SLC22A5) | L-Carnitine | 4.3 | HEK293 cells | High-affinity, Na+-dependent transport.[8] |

| L-Carnitine | 2-6 | Various tissues | General physiological range.[4] | |

| D-Carnitine | 10.9 | HEK293 cells | Demonstrates stereospecificity.[8] | |

| Acetyl-L-Carnitine | 8.5 | HEK293 cells | Transports carnitine derivatives.[8] | |

| Butyryl-L-Carnitine | 0.40 ± 0.02 | Xenopus laevis oocytes | High-affinity transport.[15] | |

| ATB(0,+) (SLC6A14) | L-Carnitine | 800 | Human airway epithelial cells | Low-affinity transport.[12] |

| L-Carnitine | 1000-2000 | Mouse colon expressed in HRPE cells | Low-affinity, high-capacity.[14] | |

| Butyryl-L-Carnitine | 1400 ± 100 | Xenopus laevis oocytes | Low-affinity transport.[15] | |

| CT2 (SLC22A16) | L-Carnitine | 20.3 | - | High-affinity, but expression is limited.[1] |

Regulation of L-Carnitine Transport

The expression and activity of L-carnitine transporters are subject to complex regulation at the transcriptional and post-translational levels.

Transcriptional Regulation of SLC22A5 (OCTN2)

The expression of the SLC22A5 gene is regulated by several transcription factors, ensuring that carnitine uptake can be adapted to the metabolic needs of the cell.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARβ/δ have been shown to directly regulate the transcription of SLC22A5.[1][16] This links carnitine transport to lipid metabolism, as PPARs are key regulators of fatty acid oxidation genes.

-

Estrogen Receptor: The SLC22A5 gene is also regulated by estrogen, indicating a hormonal influence on carnitine homeostasis.[1][16]

-

Myocyte Enhancer Factor 2 (MEF2): In skeletal muscle, MEF2, in conjunction with PGC-1α, plays a role in regulating SLC22A5 transcription.[17]

-

Epigenetic Regulation: Promoter methylation has been identified as a mechanism for the epigenetic downregulation of OCTN2 in certain cancer cell lines.[16]

Post-Translational Regulation and Protein Interactions

The activity of the OCTN2 protein is also modulated by interactions with other proteins and the lipid environment.

-

Protein Kinase C (PKC): PKC can influence the transport activity of OCTN2.[1]

-

PDZ-domain containing proteins: These proteins are involved in the trafficking and localization of OCTN2 to the plasma membrane.[1]

-

Membrane Cholesterol: The cholesterol content of the plasma membrane can modulate the transport activity of OCTN2.[18][19] Studies have shown that cholesterol stimulates L-carnitine influx by increasing the transporter's affinity for its substrate.[19][20]

Experimental Protocols for Studying L-Carnitine Transport

The characterization of L-carnitine transport mechanisms relies on a variety of in vitro and in vivo experimental approaches.

In Vitro Uptake Assays in Cell Culture

This is a fundamental technique to measure the activity of carnitine transporters.

Objective: To quantify the uptake of radiolabeled L-carnitine into cultured cells expressing the transporter of interest.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are cultured in appropriate media. Cells are often transiently or stably transfected with a plasmid containing the cDNA for the transporter of interest (e.g., hOCTN2).[7][8]

-

Cell Seeding: Cells are seeded into multi-well plates and grown to confluence.

-

Uptake Experiment:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

The uptake is initiated by adding the transport buffer containing a known concentration of radiolabeled L-carnitine (e.g., [³H]L-carnitine) and unlabeled L-carnitine.[7][20]

-

For Na+-dependency studies, a buffer with Na+ replaced by another cation (e.g., choline) is used.

-

For inhibitor studies, various concentrations of potential inhibitors are included in the uptake buffer.[3][21]

-

-

Termination of Uptake: After a defined incubation period (typically a few minutes), the uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).[12]

Transport Assays in Xenopus laevis Oocytes

This heterologous expression system is valuable for studying the electrophysiological properties of transporters.

Objective: To measure the substrate-induced currents and characterize the electrogenic nature of carnitine transport.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., hOCTN2 or hATB(0,+)). Control oocytes are injected with water.

-

Incubation: The oocytes are incubated for several days to allow for protein expression.

-

Electrophysiological Recording:

-

A two-electrode voltage-clamp technique is used to measure membrane currents.

-

The oocyte is perfused with a control buffer, and the membrane potential is clamped at a specific voltage (e.g., -50 mV).

-

The substrate (e.g., L-carnitine or butyryl-L-carnitine) is then added to the perfusion buffer, and the resulting change in current is recorded.[15]

-

-

Data Analysis: The substrate-induced currents are analyzed to determine kinetic parameters (K0.5) and ion-coupling stoichiometry.[15]

In Vivo Studies

Animal models and human studies provide insights into the physiological relevance of carnitine transporters.

Objective: To investigate the role of specific transporters in carnitine homeostasis in a whole-organism context.

Methodology:

-

Animal Models: Genetically modified mice, such as the juvenile visceral steatosis (jvs) mouse which has a defective Octn2 gene, are invaluable for studying the consequences of impaired carnitine transport.[3][5]

-

Human Studies: Clinical studies involving patients with SPCD provide crucial information on the role of OCTN2 in human health.[3] In research settings, volunteers may be given L-carnitine supplements, followed by blood and urine sample collection to measure carnitine and its metabolites.[3][22]

-

Imaging Techniques: Positron Emission Tomography (PET) using radiolabeled carnitine analogs (e.g., [¹⁸F]FMC) is an emerging technique to visualize carnitine utilization in vivo.[23]

Visualizations

Signaling Pathways and Transport Mechanisms

Caption: Regulation of OCTN2-mediated carnitine transport.

Experimental Workflow for In Vitro Uptake Assay

Caption: Workflow for a typical in vitro carnitine uptake assay.

Conclusion

The cellular uptake of L-Carnitine is a sophisticated process primarily orchestrated by the high-affinity transporter OCTN2 (SLC22A5) and supplemented by the low-affinity transporter ATB(0,+) (SLC6A14). The expression and activity of these transporters are tightly regulated by a network of transcription factors and cellular signaling molecules, highlighting the importance of maintaining carnitine homeostasis for cellular energy metabolism. A thorough understanding of these transport mechanisms, supported by robust experimental protocols, is crucial for developing therapeutic strategies for metabolic disorders and for assessing potential drug interactions that may lead to secondary carnitine deficiency. This guide provides a foundational resource for researchers and professionals dedicated to advancing knowledge in this critical area of cell biology and pharmacology.

References

- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer [mdpi.com]

- 2. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]

- 3. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Na(+)-coupled transport of L-carnitine via high-affinity carnitine transporter OCTN2 and its subcellular localization in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 9. Structural basis of sodium ion-dependent carnitine transport by OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. genecards.org [genecards.org]

- 12. Functional analysis of OCTN2 and ATB0,+ in normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Na+- and Cl−-coupled active transport of carnitine by the amino acid transporter ATB0,+ from mouse colon expressed in HRPE cells and Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SLC22A5 solute carrier family 22 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

Carnitine HCl as an Epigenetic Modulator: A Technical Guide for Researchers

Executive Summary:

Carnitine, a critical endogenous metabolite, and its acetylated form, Acetyl-L-Carnitine (ALCAR), are emerging as significant epigenetic modulators that extend beyond their classical role in mitochondrial fatty acid metabolism.[1] Growing evidence indicates their direct influence on gene expression through the regulation of histone acetylation and, to a lesser extent, DNA methylation.[1][2] ALCAR acts as a primary acetyl group donor for histone acetyltransferases (HATs), directly linking cellular energy status to chromatin remodeling and transcriptional activity.[1][3] Conversely, L-carnitine has been identified as an endogenous inhibitor of histone deacetylases (HDACs), a class of enzymes well-established as therapeutic targets.[1][4] This dual functionality allows carnitine and its derivatives to modulate a wide array of physiological and pathological processes, including neuroprotection, synaptic plasticity, and the regulation of oncogenic pathways.[1][3] This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and research implications of carnitine-mediated epigenetic regulation for professionals in research and drug development.

Core Mechanisms of Epigenetic Modulation

Carnitine HCl and its derivatives employ a multi-faceted approach to epigenetic regulation, primarily centered on histone acetylation.

Acetyl-L-Carnitine (ALCAR) as an Acetyl Group Donor

The primary mechanism by which ALCAR influences the epigenome is by supplying acetyl groups for histone acetylation.[1] Acetyl-CoA, the universal acetyl donor, is largely produced within the mitochondria and cannot freely cross the inner mitochondrial membrane.[1][5] ALCAR circumvents this barrier via the carnitine shuttle .

-

Mitochondrial Acetyl-CoA Production: Acetyl-CoA is generated in the mitochondrial matrix from pyruvate (B1213749) (via the pyruvate dehydrogenase complex) and fatty acid β-oxidation.[1]

-

Acetylcarnitine Formation: Carnitine acetyltransferase (CrAT) in the mitochondria catalyzes the formation of acetylcarnitine from acetyl-CoA and carnitine.[5][6]

-

Translocation: Acetylcarnitine is transported out of the mitochondria into the cytosol and subsequently enters the nucleus.[5]

-

Nuclear Acetyl-CoA Regeneration: A nuclear isoform of CrAT converts acetylcarnitine back into acetyl-CoA, making it available for histone acetyltransferases (HATs).[5]

-

Histone Acetylation: HATs utilize this nuclear pool of acetyl-CoA to acetylate lysine (B10760008) residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription.

This pathway directly connects the cell's metabolic state, reflected by mitochondrial acetyl-CoA levels, to the regulation of the nuclear epigenome.[1]

L-Carnitine as an HDAC Inhibitor

In addition to ALCAR's role as an acetyl donor, L-carnitine itself has been shown to function as an endogenous histone deacetylase (HDAC) inhibitor.[1][4] By directly inhibiting the activity of Class I and II HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This action complements the effect of ALCAR, leading to an accumulation of acetylated histones and promoting a transcriptionally active chromatin state.[4] This dual-action model highlights the therapeutic potential of targeting the carnitine system to modify the epigenetic landscape.[1]

Influence on DNA Methylation

The role of carnitine in DNA methylation is less characterized but emerging evidence suggests an influence. L-carnitine supplementation has been shown to increase the methylation of the D-loop region in platelet mitochondrial DNA.[7][8] Furthermore, ALCAR has been observed to prevent the demethylation of the Keap1 gene promoter induced by homocysteine in human lens epithelial cells, suggesting a protective role in maintaining methylation patterns under cellular stress.[9]

Quantitative Effects on Gene Expression and Epigenetic Marks

Carnitine's epigenetic activity translates into significant changes in the expression of key genes across various biological processes.

Modulation of Gene Expression

The following table summarizes quantitative data from studies investigating the effect of L-carnitine or ALCAR on the expression of specific genes.

| Gene | Biological Process | Model System | Treatment | Observed Change in Expression | Reference |

| Grm2 | Glutamatergic Neurotransmission | Flinders Sensitive Line (FSL) Rats | L-acetylcarnitine (LAC) | Increased acetylation at promoter | [1][10] |

| p21 (cip1) | Cell Cycle Regulation, Apoptosis | HepG2, SMMC-7721 Cancer Cells | L-carnitine (LC) | Selective induction of gene, mRNA, and protein | [1][4] |

| CPT1 | Fatty Acid Metabolism | Wistar Rat Liver | L-carnitine + HIIT | Increased mRNA expression (p < 0.05) | [11] |

| SCD1 | Lipogenesis | Wistar Rat Liver | L-carnitine + HIIT | Decreased mRNA expression (p < 0.05) | [11] |

| SREBP-1c | Lipogenesis | Wistar Rat Liver | L-carnitine + HIIT | Decreased mRNA expression (p < 0.05) | [11] |

| Bcl-2 | Anti-apoptosis | Monosodium Glutamate-induced Rats | L-carnitine (200 mg/kg) | Significantly increased mRNA expression | [12] |

| Caspase-9 | Pro-apoptosis | Monosodium Glutamate-induced Rats | L-carnitine (dose-dependent) | Significantly reduced mRNA expression | [12] |

Changes in DNA Methylation

Studies on carnitine's impact on DNA methylation have yielded specific quantitative results.

| Genomic Region | Biological Context | Model System | Treatment | Observed Change in Methylation | Reference |

| Mitochondrial D-loop | Cardiovascular Health | Aged Women | 6 months L-carnitine | +6.63% increase in methylation (p = 0.005) | [7][8] |

| Keap1 Promoter | Oxidative Stress | Human Lens Epithelial Cells | Acetyl-L-carnitine | Prevented homocysteine-induced demethylation | [9] |

Experimental Protocols & Workflows

To investigate the epigenetic effects of this compound, Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for studying histone modifications at specific gene loci. Quantitative DNA methylation analysis is used to assess changes in DNA methylation patterns.

Integrated Workflow for Epigenetic Analysis

A comprehensive study of this compound's effects involves correlating changes in histone marks with alterations in gene expression. This is typically achieved through a dual-arm experimental workflow combining ChIP-Sequencing (ChIP-Seq) and RNA-Sequencing (RNA-Seq).

Detailed Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol provides generalized guidelines for performing a ChIP assay to analyze histone modifications after carnitine treatment. Optimization for specific cell types and antibodies is critical.

Materials:

-

Cell Culture treated with this compound and control.

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (1M)

-

Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100) with protease inhibitors.[13]

-

Antibody specific to the histone modification of interest (e.g., anti-H3K27ac).

-

Normal IgG (as a negative control).

-

Protein A/G magnetic or agarose (B213101) beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

DNA purification kit.

Procedure:

-

Cross-linking:

-

To 10 mL of cell culture medium, add formaldehyde to a final concentration of 1%.[13]

-

Incubate on a shaking platform for 10-15 minutes at room temperature.[13]

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[13]

-

Pellet cells by centrifugation and wash twice with ice-cold PBS.[13]

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in Lysis Buffer with protease inhibitors.

-

Lyse cells on ice. The extent of lysis can be monitored using a microscope.[14]

-

Shear chromatin to an average size of 200-1000 bp. This is a critical step requiring optimization.[15]

-

Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes.

-

Set aside a small aliquot of the supernatant as "Input" control.

-

To the remaining chromatin, add the specific primary antibody (or Normal IgG for control) and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[13]

-

-

Washing and Elution:

-

Collect the beads (using a magnet for magnetic beads or centrifugation for agarose beads).

-

Perform a series of washes with different buffers (e.g., low salt, high salt, LiCl, TE buffer) to remove non-specifically bound proteins and DNA.[15]

-

Elute the protein-DNA complexes from the beads using Elution Buffer and incubate at 65°C.[15]

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the "Input" sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.

-

Treat with RNase A and then Proteinase K to degrade RNA and proteins.[15]

-

Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.[13][15]

-

-

Analysis:

-

Quantify the purified DNA.

-

Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or proceed to library preparation for ChIP-Seq.

-

Overview of Protocol: Quantitative DNA Methylation Analysis

The gold standard for single-nucleotide resolution of DNA methylation is bisulfite sequencing.[17]

-

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]

-

PCR Amplification: The converted DNA is then amplified using PCR with primers specific to the target region. During amplification, uracils are replaced with thymines.

-

Analysis: The PCR product can be analyzed in several ways:

-

Sequencing: Direct sequencing of the PCR product reveals the methylation status of each CpG site.[18]

-

Methylation-Specific PCR (MSP): Uses two pairs of primers—one specific for the methylated sequence and one for the unmethylated sequence—to qualitatively assess methylation.[19]

-

Real-time PCR (e.g., MethyLight): A quantitative method that uses fluorescent probes to measure the amount of amplified DNA from both methylated and unmethylated templates.[18][19]

-

Implications for Research and Drug Development

The epigenetic activity of this compound presents significant opportunities in various research and therapeutic areas.

-